
1,1'-(1,6-Hexanediyl)bis(4-(3,4-dimethoxyphenyl)-2,6-diphenylpyridinium) diperchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(1,6-Hexanediyl)bis(4-(3,4-dimethoxyphenyl)-2,6-diphenylpyridinium) diperchlorate is a complex organic compound known for its unique structural properties It consists of a hexanediyl linker connecting two pyridinium rings, each substituted with 3,4-dimethoxyphenyl and diphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,6-Hexanediyl)bis(4-(3,4-dimethoxyphenyl)-2,6-diphenylpyridinium) diperchlorate typically involves a multi-step process:
Formation of Pyridinium Rings: The initial step involves the synthesis of the pyridinium rings. This can be achieved through the reaction of 3,4-dimethoxybenzaldehyde with acetophenone in the presence of a base to form the corresponding chalcone. The chalcone then undergoes cyclization with ammonium acetate to form the pyridinium ring.
Linking with Hexanediyl: The next step involves linking the pyridinium rings with a hexanediyl chain. This can be done through a nucleophilic substitution reaction where the pyridinium rings are reacted with 1,6-dibromohexane.
Formation of Diperchlorate Salt: The final step involves the formation of the diperchlorate salt by reacting the bis-pyridinium compound with perchloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
1,1’-(1,6-Hexanediyl)bis(4-(3,4-dimethoxyphenyl)-2,6-diphenylpyridinium) diperchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinium nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: 1,6-dibromohexane in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of the corresponding amines.
Substitution: Formation of substituted pyridinium derivatives.
科学研究应用
1,1’-(1,6-Hexanediyl)bis(4-(3,4-dimethoxyphenyl)-2,6-diphenylpyridinium) diperchlorate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic properties, including its ability to interact with biological macromolecules.
Industry: Used in the development of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism of action of 1,1’-(1,6-Hexanediyl)bis(4-(3,4-dimethoxyphenyl)-2,6-diphenylpyridinium) diperchlorate involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also interact with proteins, inhibiting their function and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 1,1’-(1,6-Hexanediyl)bis[3-(3,4-dimethoxyphenyl)urea]
- Benzene, 1,1’-(1,6-hexanediyl)bis[3,4-dimethoxy-]
Comparison
Compared to similar compounds, 1,1’-(1,6-Hexanediyl)bis(4-(3,4-dimethoxyphenyl)-2,6-diphenylpyridinium) diperchlorate is unique due to its pyridinium structure and the presence of both 3,4-dimethoxyphenyl and diphenyl groups
属性
CAS 编号 |
89141-75-3 |
|---|---|
分子式 |
C56H54Cl2N2O12 |
分子量 |
1017.9 g/mol |
IUPAC 名称 |
4-(3,4-dimethoxyphenyl)-1-[6-[4-(3,4-dimethoxyphenyl)-2,6-diphenylpyridin-1-ium-1-yl]hexyl]-2,6-diphenylpyridin-1-ium;diperchlorate |
InChI |
InChI=1S/C56H54N2O4.2ClHO4/c1-59-53-31-29-45(39-55(53)61-3)47-35-49(41-21-11-7-12-22-41)57(50(36-47)42-23-13-8-14-24-42)33-19-5-6-20-34-58-51(43-25-15-9-16-26-43)37-48(38-52(58)44-27-17-10-18-28-44)46-30-32-54(60-2)56(40-46)62-4;2*2-1(3,4)5/h7-18,21-32,35-40H,5-6,19-20,33-34H2,1-4H3;2*(H,2,3,4,5)/q+2;;/p-2 |
InChI 键 |
WTTNSEOYWNLRMZ-UHFFFAOYSA-L |
规范 SMILES |
COC1=C(C=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)CCCCCC[N+]4=C(C=C(C=C4C5=CC=CC=C5)C6=CC(=C(C=C6)OC)OC)C7=CC=CC=C7)C8=CC=CC=C8)OC.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


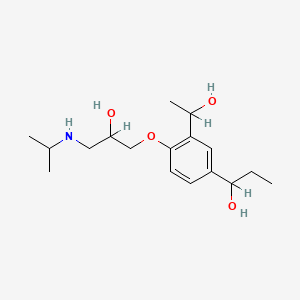


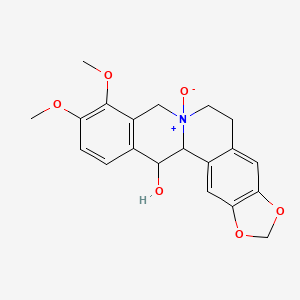
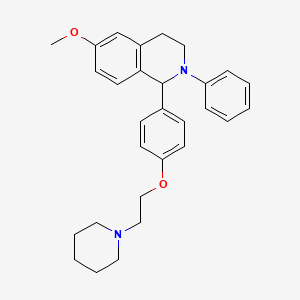
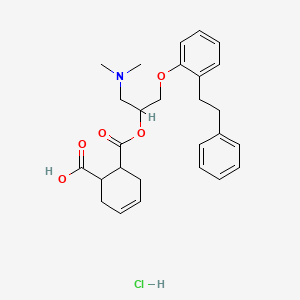
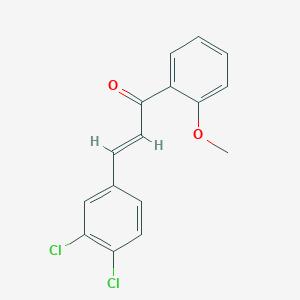
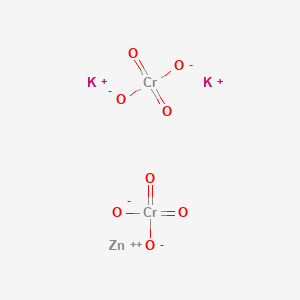

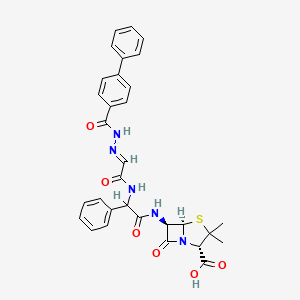
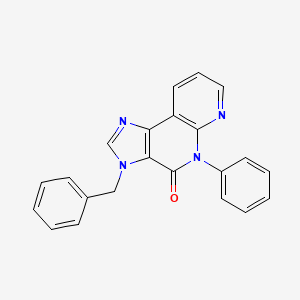

![3-amino-N-[2-(2-benzoyl-4-chloroanilino)acetyl]propanamide;oxalic acid](/img/structure/B12759404.png)

